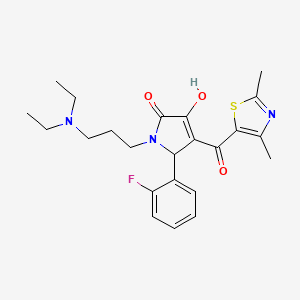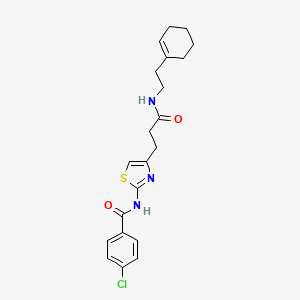
1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28FN3O3S and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Agents
Research has been conducted on similar compounds with potential antipsychotic properties without the interaction with dopamine receptors, a common target for existing antipsychotic drugs. These studies focus on the development of novel agents that exhibit antipsychotic-like profiles in behavioral animal tests, highlighting the importance of such compounds in exploring new therapeutic avenues for psychiatric disorders. The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for example, demonstrates the potential of structurally similar compounds in reducing spontaneous locomotion in mice without causing ataxia and without binding to D2 dopamine receptors, a notable difference from existing antipsychotic medications (Wise et al., 1987).
Antitumor Properties
Another area of application for structurally related compounds is in the development of antitumor agents. Modifications on the side chain or the intercalating heterocycle of compounds like 10-[[3-(diethylamino)propyl]amino]-6-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline have been explored to enhance their antitumor properties. These studies are crucial in identifying new therapeutic candidates for cancer treatment, although no significant increase in in vitro cytotoxicity was observed with new modifications compared to model compounds (Rivalle et al., 1983).
Heterocyclic Chemistry
The compound is also relevant in the context of heterocyclic chemistry, where it can serve as a precursor or an intermediate in the synthesis of various heterocyclic structures. The generation of structurally diverse libraries through alkylation and ring closure reactions, as demonstrated with compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, underscores the versatility and potential applications of such molecules in designing new chemical entities with various biological activities (Roman, 2013).
Propiedades
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c1-5-26(6-2)12-9-13-27-19(16-10-7-8-11-17(16)24)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h7-8,10-11,19,29H,5-6,9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLUVUPEYDVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2880331.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2880337.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide](/img/structure/B2880338.png)


![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2880344.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)
![6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2880347.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2880350.png)
![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)
